![molecular formula C14H20I2N2O B2942610 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol CAS No. 415932-24-0](/img/structure/B2942610.png)
2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring and the phenol group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the iodanyl groups and the phenol group. The iodanyl groups could potentially undergo substitution reactions, while the phenol group could engage in reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodanyl groups could potentially make the compound relatively heavy and possibly increase its boiling point .Scientific Research Applications
Synthesis and Characterization
Phenolic compounds, such as those related to 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol, have been synthesized and characterized for their complexation properties. For instance, Ambrosi et al. (2003) described the synthesis and coordination properties of new polyamino-phenolic ligands towards Cu(II), Zn(II), and Cd(II) ions, highlighting the role of phenolic spacers in metal ion coordination (Ambrosi et al., 2003). Similarly, Gultneh et al. (1992) synthesized a phenolate-bridged dimanganese(II) complex, showcasing the diverse applications of phenolic ligands in synthesizing metal complexes (Gultneh et al., 1992).
Fluorescent Chemosensors
Phenolic compounds have been used to develop fluorescent chemosensors for detecting metal ions. Ambrosi et al. (2009) investigated the UV-Vis and fluorescence optical properties of polyamino-phenolic ligands, highlighting their potential as efficient fluorescent chemosensors for H+ and Zn(II) ions (Ambrosi et al., 2009).
Magnetic and Redox Properties
Phenolic compounds have been explored for their magnetic and redox properties. Lambert et al. (1997) synthesized asymmetrical diiron complexes with phenolate ligands, examining their structural, magnetic, and redox properties in relevance to purple acid phosphatase enzymes (Lambert et al., 1997). These studies demonstrate the versatility of phenolic compounds in mimicking biological active sites and in materials science.
Catalytic Activities
Phenolic compounds have been employed as catalysts in various chemical reactions. Qian et al. (2011) discussed the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the compounds' effectiveness as single-component catalysts for C-C cross-coupling reactions (Qian et al., 2011).
Environmental Applications
Phenolic compounds have also found applications in environmental science. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions, indicating the role of phenolic structures in enhancing membrane properties for water purification (Liu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJFTEUXEMKNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

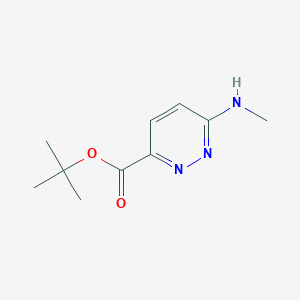
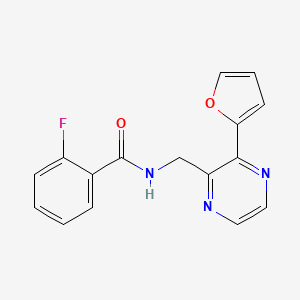
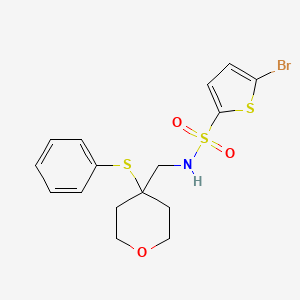
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
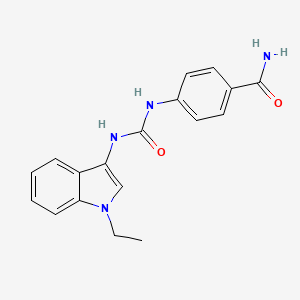
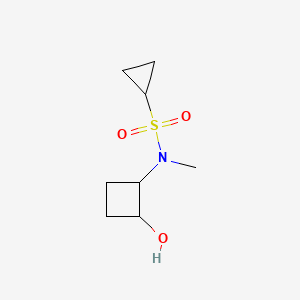
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)
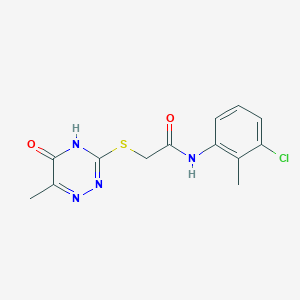

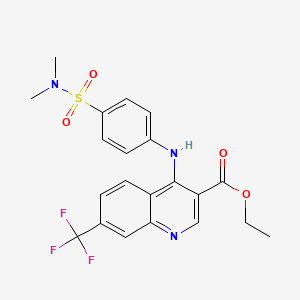
![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)
![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)